molecular formula C14H12N2 B8413371 3-Benzyl amino-benzonitrile

3-Benzyl amino-benzonitrile

Cat. No. B8413371
M. Wt: 208.26 g/mol
InChI Key: JGPKZCBDLIHTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932272B2

Procedure details

3-Bromo-benzonitrile (500 mg, 2.75 mmol), benzylamine (360 μl, 3.30 mmol), 2,2-bis(diphenylphosphino)-1,1′-binaphthyl (8.6 mg, 14 μmol), tris(dibenzylideneacetone)dipalladium(0) (19 mg, 21 μmol) and sodium tert-butoxide (370 mg, 3.85 mmol) were suspended in toluene (10 mL), and the mixture was stirred at 80° C. for 22 hours under nitrogen atmosphere. The reaction mixture was filtered through Celite pad, then, the filtrate was evaporated in vacuo, the residue was purified by NH silica gel column chromatography (hexane:ethyl acetate=15:1), and the title compound (331 mg, 1.59 mmol, 58%) was obtained as a pale yellow oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
360 μL
Type
reactant
Reaction Step Two
Quantity
370 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
19 mg
Type
catalyst
Reaction Step Five
Name
2,2-bis(diphenylphosphino)-1,1′-binaphthyl
Quantity
8.6 mg
Type
catalyst
Reaction Step Six
Yield
58%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].C([NH2:17])C1C=CC=CC=1.CC(C)([O-])C.[Na+].[C:24]1([CH3:30])[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2C=CC=CC=2)C2(P(C3C=CC=CC=3)C3C=CC=CC=3)CC=C3C(C=CC=C3)=C2C2C3C(=CC=CC=3)C=CC=2)C=CC=CC=1>[CH2:30]([C:2]1[C:3]([NH2:17])=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1 |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=C(C#N)C=CC1
Step Two
Name
Quantity
360 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Three
Name
Quantity
370 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
19 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Six
Name
2,2-bis(diphenylphosphino)-1,1′-binaphthyl
Quantity
8.6 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1(C(=C2C=CC=CC2=CC1)C1=CC=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 22 hours under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite pad
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by NH silica gel column chromatography (hexane:ethyl acetate=15:1)

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1C(=C(C#N)C=CC1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.59 mmol
AMOUNT: MASS 331 mg
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.